In Vivo Antimetastatic ED50: LY150310 vs. Nafazatrom in the Lewis Lung Carcinoma Model
In a direct head‑to‑head comparison using the Lewis lung carcinoma spontaneous metastasis assay, LY150310 inhibited pulmonary metastasis formation with an ED50 of 0.5 mg/kg/day, representing a 100‑fold greater potency than the reference antimetastatic compound nafazatrom (ED50 = 50 mg/kg/day) [1]. Both compounds were administered every 12 h from Day 5 through Day 19 post‑tumor implantation.
| Evidence Dimension | In vivo inhibition of spontaneous lung metastasis (ED50) |
|---|---|
| Target Compound Data | ED50 = 0.5 mg/kg/day (LY150310) |
| Comparator Or Baseline | ED50 = 50 mg/kg/day (nafazatrom) |
| Quantified Difference | 100‑fold lower ED50 for LY150310 (0.5 vs. 50 mg/kg/day) |
| Conditions | Lewis lung carcinoma model; 5×10⁵ tumor cells implanted i.m. into gastrocnemius; primary tumor resected Day 14; lung metastatic lesions counted Day 25; compound dosed q12h Days 5‑19 [1] |
Why This Matters
For procurement decisions, this 100‑fold potency advantage means substantially less compound is required to achieve metastasis inhibition, reducing material cost and enabling lower‑dose experimental designs.
- [1] Merriman RL, Shackelford KA, Bemis KG, Tanzer LR, Matsumoto K, Campbell JB. Drug treatments for metastasis of the Lewis lung carcinoma: lack of correlation between inhibition of lung metastasis and survival. Cancer Res. 1989 Aug 15;49(16):4509-16. PMID: 2743339. View Source
